tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The tert-butyl group and the carboxylate group further define its structure .
Preparation Methods
The synthesis of tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic effects, including its role in drug development.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
N-Boc-4-piperidineacetaldehyde: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2353074-20-9 |
---|---|
Molecular Formula |
C14H25N3O3 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
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